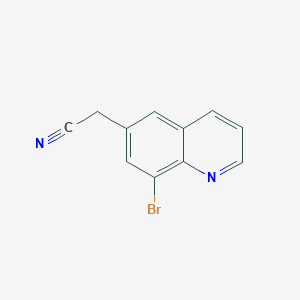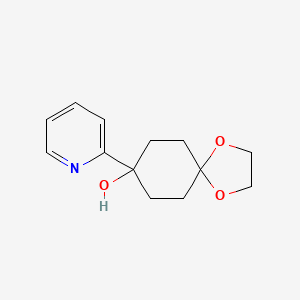
4-Hydroxy-4-(2-pyridyl)cyclohexanone ethylene acetal
概要
説明
4-Hydroxy-4-(2-pyridyl)cyclohexanone ethylene acetal is a spirocyclic compound that features a unique structure combining a pyridine ring and a dioxaspirodecane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(2-pyridyl)cyclohexanone ethylene acetal can be achieved through a multi-step process. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions to form the spirocyclic structure . Another approach utilizes a Lewis acid-catalyzed Prins/pinacol cascade reaction, which involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol .
Industrial Production Methods
化学反応の分析
Types of Reactions
4-Hydroxy-4-(2-pyridyl)cyclohexanone ethylene acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
4-Hydroxy-4-(2-pyridyl)cyclohexanone ethylene acetal has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-ulcer agent.
Industry: Potential use in the production of biologically active compounds.
作用機序
The mechanism of action of 4-Hydroxy-4-(2-pyridyl)cyclohexanone ethylene acetal involves its interaction with specific molecular targets. For instance, as a prolyl hydroxylase domain inhibitor, it binds to the active site of the enzyme, chelating the active site metal and competing with the natural substrate . This inhibition can mimic the physiological hypoxic response, leading to the upregulation of hypoxia-inducible factors.
類似化合物との比較
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: Known for its inhibitory activity against receptor interaction protein kinase 1 (RIPK1).
8-Oxa-2-azaspiro[4.5]decane: Used in the production of biologically active compounds.
Uniqueness
4-Hydroxy-4-(2-pyridyl)cyclohexanone ethylene acetal is unique due to its combination of a pyridine ring and a dioxaspirodecane moiety, which imparts distinct chemical and biological properties. Its ability to act as a prolyl hydroxylase domain inhibitor sets it apart from other similar compounds.
特性
分子式 |
C13H17NO3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
8-pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C13H17NO3/c15-12(11-3-1-2-8-14-11)4-6-13(7-5-12)16-9-10-17-13/h1-3,8,15H,4-7,9-10H2 |
InChIキー |
KMZIXLXSFSDBGN-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC1(C3=CC=CC=N3)O)OCCO2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-ethyl-8-methoxy-1H-pyrano[3,4-c]pyridine](/img/structure/B8580764.png)

![3-(6-Bromopyridin-2-yl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B8580796.png)
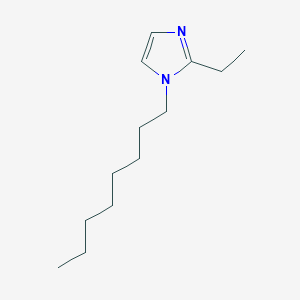
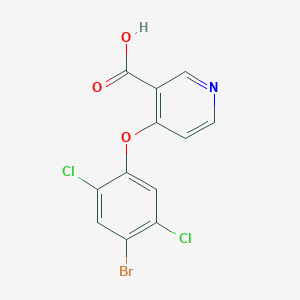

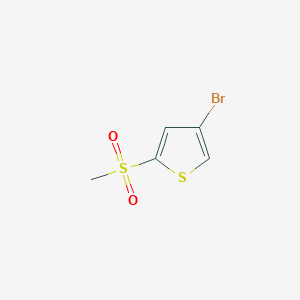
![2,3-Dibromo-N-[(4-ethoxyphenyl)carbamoyl]propanamide](/img/structure/B8580823.png)
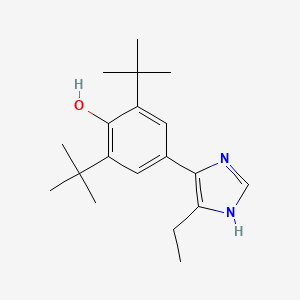
![[2-(Dioctadecylamino)-2-oxoethoxy]acetic acid](/img/structure/B8580837.png)
![6,7-dimethoxy-4-(1-piperazinyl)-9H-Pyrimido[4,5-b]indole](/img/structure/B8580842.png)

